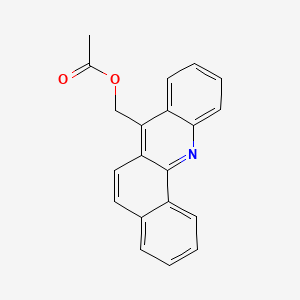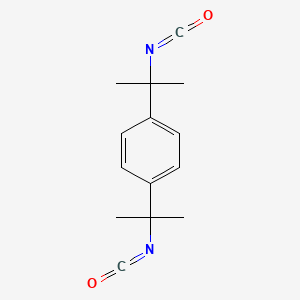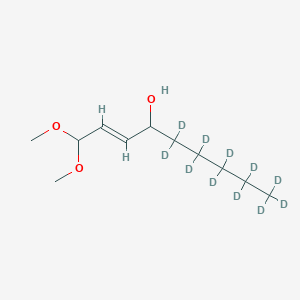
trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal: is a derivative of trans-4-Hydroxy-2-nonenal, a major electrophilic by-product of lipid peroxidation caused by oxidative stress. This compound is formed by the radical-initiated degradation of ω-6-polyunsaturated fatty acids such as linoleic and arachidonic acids . It is known for its role in various biological processes and its potential implications in diseases such as cancer .
Méthodes De Préparation
The synthesis of trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal involves several steps:
Oxidation of ω-6-polyunsaturated fatty acids: This step involves the radical-initiated degradation of fatty acids like linoleic and arachidonic acids.
Formation of trans-4-Hydroxy-2-nonenal: The oxidation process leads to the formation of trans-4-Hydroxy-2-nonenal.
Acetalization: The final step involves the acetalization of trans-4-Hydroxy-2-nonenal with dimethyl acetal to form the desired compound.
Analyse Des Réactions Chimiques
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal undergoes various chemical reactions:
Oxidation: This compound can be further oxidized to form epoxide derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: It can undergo substitution reactions, particularly with nucleophiles like amines and thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiols . Major products formed from these reactions include epoxides, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal has several scientific research applications:
Mécanisme D'action
The mechanism of action of trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal involves its interaction with cellular macromolecules:
Michael Addition: It forms adducts with proteins via Michael addition, targeting cysteine, histidine, and lysine residues.
Schiff Base Formation: It can also form Schiff bases with arginine and lysine residues.
DNA Adduct Formation: It interacts with DNA to form exocyclic guanine adducts, which can lead to mutations.
Comparaison Avec Des Composés Similaires
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal is unique compared to other similar compounds due to its specific structure and reactivity:
4-Hydroxy-2-nonenal: The parent compound, which is less stable and more reactive.
4-Hydroperoxy-2-nonenal: Another lipid peroxidation product with different reactivity and biological effects.
4-Hydroxy-2-hexenal: A shorter-chain analog with distinct biological activities.
These comparisons highlight the uniqueness of this compound in terms of its stability and specific interactions with biological molecules .
Propriétés
Formule moléculaire |
C11H22O3 |
|---|---|
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
(E)-5,5,6,6,7,7,8,8,9,9,9-undecadeuterio-1,1-dimethoxynon-2-en-4-ol |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-12H,4-7H2,1-3H3/b9-8+/i1D3,4D2,5D2,6D2,7D2 |
Clé InChI |
ATGIHMSJAARJTF-CYOPEKLRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(/C=C/C(OC)OC)O |
SMILES canonique |
CCCCCC(C=CC(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
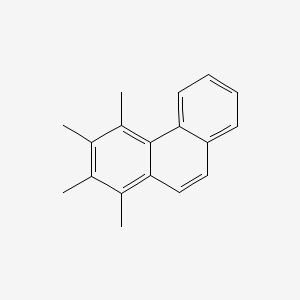
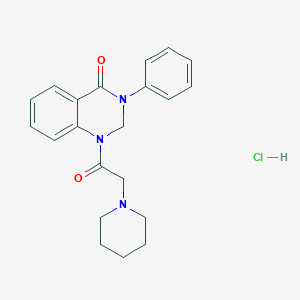
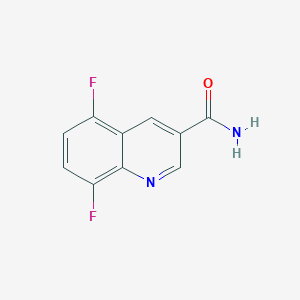
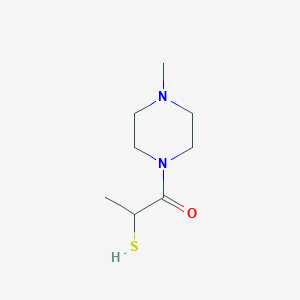
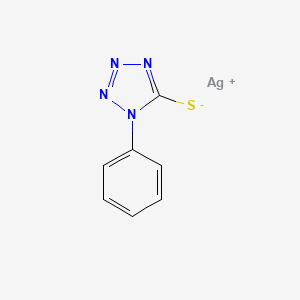

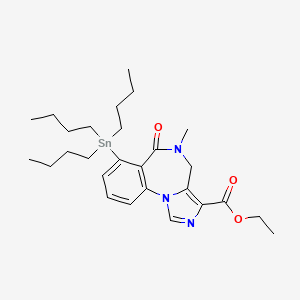
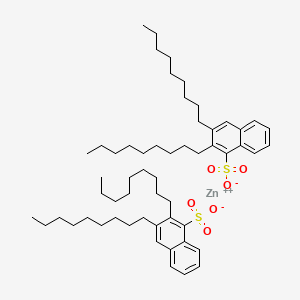
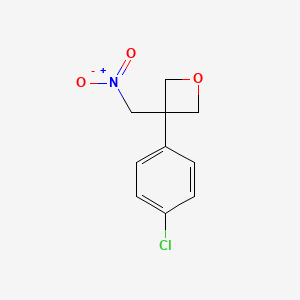
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
